Almax; Almax (antacid); LAS 3876

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

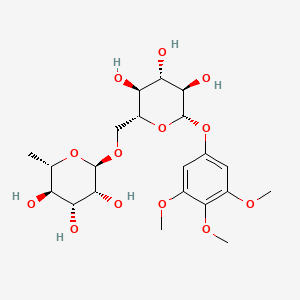

Almax, also known as Almax (antacid) or LAS 3876, is a compound primarily used as an antacid. It contains almagate, which is a compound of aluminium and magnesium hydroxide. Almagate works by neutralizing stomach acid and inhibiting the action of pepsin, an enzyme involved in digestion. This makes it effective in treating conditions such as gastritis, dyspepsia, hyperchlorhydria, duodenal ulcers, gastric ulcers, oesophagitis, and hiatus hernia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Almagate is synthesized through a reaction between aluminium hydroxide and magnesium hydroxide. The reaction typically involves mixing these hydroxides in a specific ratio under controlled conditions to form almagate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, almagate is produced by combining aluminium hydroxide and magnesium hydroxide in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is then filtered, dried, and milled to obtain the final almagate powder, which is used in various formulations such as oral suspensions and tablets .

Analyse Chemischer Reaktionen

Types of Reactions

Almagate undergoes several types of chemical reactions, including:

Neutralization: Almagate neutralizes hydrochloric acid in the stomach, forming aluminium chloride and water.

Adsorption: Almagate adsorbs pepsin, reducing its activity and preventing the breakdown of proteins in the stomach.

Common Reagents and Conditions

The primary reagents involved in the reactions of almagate are hydrochloric acid and pepsin. The reactions typically occur under acidic conditions, such as those found in the stomach.

Major Products Formed

The major products formed from the reactions of almagate include aluminium chloride, water, and adsorbed pepsin. These products help alleviate symptoms of acid-related disorders by reducing stomach acidity and pepsin activity .

Wissenschaftliche Forschungsanwendungen

Almagate has several scientific research applications, including:

Chemistry: Almagate is used as a model compound to study the neutralization reactions of antacids and their effects on gastric acid.

Biology: Researchers use almagate to investigate the role of aluminium and magnesium ions in biological systems and their interactions with enzymes such as pepsin.

Medicine: Almagate is studied for its therapeutic effects in treating acid-related disorders and its potential side effects, such as aluminium toxicity.

Industry: Almagate is used in the pharmaceutical industry to develop and manufacture antacid formulations

Wirkmechanismus

Almagate exerts its effects by neutralizing hydrochloric acid in the stomach and inhibiting the activity of pepsin. The compound reacts with hydrochloric acid to form aluminium chloride and water, which reduces stomach acidity. Additionally, almagate adsorbs pepsin, preventing it from breaking down proteins in the stomach. This dual action helps alleviate symptoms of acid-related disorders and promotes healing of ulcers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aluminium Hydroxide: Like almagate, aluminium hydroxide neutralizes stomach acid but does not have the same adsorptive properties for pepsin.

Magnesium Hydroxide: This compound also neutralizes stomach acid but can cause diarrhea, unlike almagate, which has a balanced effect due to the presence of aluminium.

Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation and has a different mechanism of action compared to almagate.

Uniqueness of Almagate

Almagate is unique due to its dual action of neutralizing stomach acid and adsorbing pepsin. This makes it more effective in treating acid-related disorders compared to other antacids that only neutralize acid. Additionally, the balanced presence of aluminium and magnesium in almagate helps minimize side effects such as constipation and diarrhea .

Eigenschaften

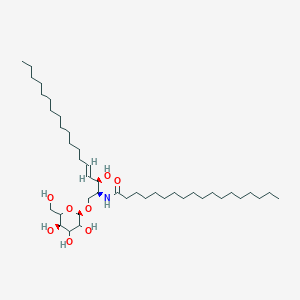

Molekularformel |

CH14AlMg3O12 |

|---|---|

Molekulargewicht |

318.01 g/mol |

InChI |

InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |

InChI-Schlüssel |

CFVNECLTKYJMPO-UHFFFAOYSA-H |

Kanonische SMILES |

C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)